molecular formula C6H15O15P3 B3038915 D-myo-Inositol 1,3,4-tris-phosphate ammonium salt CAS No. 93133-76-7

D-myo-Inositol 1,3,4-tris-phosphate ammonium salt

Cat. No.: B3038915
CAS No.: 93133-76-7
M. Wt: 420.10 g/mol
InChI Key: MMWCIQZXVOZEGG-MLQGYMEPSA-N
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Description

1D-myo-inositol 1,3,4-trisphosphate is a chemical compound belonging to the class of inositol phosphates. It is a derivative of myo-inositol, a type of sugar alcohol, and contains three phosphate groups attached to the inositol ring. This compound plays a significant role in various biological processes, particularly in cellular signaling pathways.

Scientific Research Applications

1D-myo-inositol 1,3,4-trisphosphate has a wide range of applications in scientific research:

Mechanism of Action

Inositol trisphosphate or inositol 1,4,5-trisphosphate abbreviated InsP3 or Ins3P or IP3 is an inositol phosphate signaling molecule . While DAG stays inside the membrane, IP3 is soluble and diffuses through the cell, where it binds to its receptor, which is a calcium channel located in the endoplasmic reticulum . When IP3 binds its receptor, calcium is released into the cytosol, thereby activating various calcium regulated intracellular signals .

Safety and Hazards

The compound should be stored in a sealed, dry environment, preferably in a freezer under -20C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1D-myo-inositol 1,3,4-trisphosphate can be synthesized through the phosphorylation of myo-inositol. The process involves the use of specific enzymes or chemical reagents to introduce phosphate groups at the 1, 3, and 4 positions of the inositol ring. One common method involves the use of phosphoric acid derivatives under controlled conditions to achieve selective phosphorylation .

Industrial Production Methods: Industrial production of 1D-myo-inositol 1,3,4-trisphosphate typically involves large-scale enzymatic processes. These processes utilize enzymes such as kinases to catalyze the phosphorylation of myo-inositol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1D-myo-inositol 1,3,4-trisphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inositol phosphate derivatives, each with distinct biological activities and properties .

Comparison with Similar Compounds

    1D-myo-inositol 1,4,5-trisphosphate: Another inositol phosphate with similar signaling functions but different phosphate group positions.

    1D-myo-inositol 1,3,4,5-tetrakisphosphate: Contains an additional phosphate group, leading to distinct biological activities.

    1D-myo-inositol 1,2,3,5-tetrakisphosphate: Another tetrakisphosphate with different phosphate group arrangements.

Uniqueness: 1D-myo-inositol 1,3,4-trisphosphate is unique due to its specific phosphate group arrangement, which allows it to interact with particular receptors and enzymes, leading to distinct cellular responses. Its role in calcium signaling and its potential therapeutic applications make it a compound of significant interest in scientific research[9][9].

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate involves the conversion of cyclohexene to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Phosphorus pentoxide", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with phosphorus pentoxide and sodium hydroxide to form cyclohexene oxide.", "Step 2: Cyclohexene oxide is then reacted with hydrogen peroxide and water to form (2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate." ] }

CAS No.

93133-76-7

Molecular Formula

C6H15O15P3

Molecular Weight

420.10 g/mol

IUPAC Name

[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4+,5+,6+/m1/s1

InChI Key

MMWCIQZXVOZEGG-MLQGYMEPSA-N

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
Reactant of Route 2
D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
Reactant of Route 3
D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
Reactant of Route 4
D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
Reactant of Route 5
D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
Reactant of Route 6
D-myo-Inositol 1,3,4-tris-phosphate ammonium salt

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